molecular formula C13H21N3O4S B2444958 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 2034375-30-7

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2444958
CAS No.: 2034375-30-7
M. Wt: 315.39
InChI Key: PZPXVUPGGCXBCK-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C13H21N3O4S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications

PET Imaging Applications

PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) using a PET radiotracer specific for CSF1R, a microglia-specific marker, illustrates the potential of furan derivatives for neuroinflammation imaging. This application is significant for studying neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease, by providing a noninvasive tool for imaging reactive microglia and disease-associated microglia contributions to neuroinflammation in vivo (Horti et al., 2019).

Analytical and Spectral Studies

Furan ring-containing organic ligands have been synthesized and analyzed for their chelating properties and antimicrobial activity. This research highlights the versatile applications of furan derivatives in developing new materials with potential antibacterial properties (Patel, 2020).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines containing furan moieties have shown potent antiprotozoal activity. These compounds, through their structural configurations, offer insights into the design of new therapeutics for protozoal infections (Ismail et al., 2004).

Neuroinflammation Imaging

Another study developed a 18F-labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), highlighting the utility of furan derivatives in neuroinflammation imaging related to neurodegenerative diseases (Lee et al., 2022).

Urotensin-II Receptor Antagonists

5-Aryl-furan-2-carboxamide derivatives have been synthesized and evaluated as potent urotensin-II receptor antagonists, indicating the potential of furan derivatives in the development of treatments for cardiovascular diseases (Lim et al., 2019).

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-15(2)21(18,19)16-6-3-11(4-7-16)9-14-13(17)12-5-8-20-10-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPXVUPGGCXBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.